1,3-Benzodioxol-5-yl(4-methyl-6-phenyl-1,5,2-dioxazinan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxol-5-yl(4-methyl-6-phenyl-1,5,2-dioxazinan-2-yl)methanone is a complex organic compound that features a benzodioxole moiety fused with a dioxazinan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-yl(4-methyl-6-phenyl-1,5,2-dioxazinan-2-yl)methanone typically involves a multi-step process. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This method involves the use of catalytic tris(dibenzylideneacetone)dipalladium (Pd2(dba)3) and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as ligands, with cesium carbonate (Cs2CO3) as the base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-yl(4-methyl-6-phenyl-1,5,2-dioxazinan-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,3-Benzodioxol-5-yl(4-methyl-6-phenyl-1,5,2-dioxazinan-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl(4-methyl-6-phenyl-1,5,2-dioxazinan-2-yl)methanone involves its interaction with molecular targets such as tubulin. This interaction can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxol-5-yl-indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
1,3-Benzodioxole derivatives: Compounds like myristicin and sesamolin also contain the benzodioxole structure and exhibit various biological activities
Uniqueness
1,3-Benzodioxol-5-yl(4-methyl-6-phenyl-1,5,2-dioxazinan-2-yl)methanone is unique due to its dioxazinan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzodioxole derivatives and contributes to its potential as a therapeutic agent.
Properties
Molecular Formula |
C18H17NO5 |
---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl-(4-methyl-6-phenyl-1,5,2-dioxazinan-2-yl)methanone |
InChI |
InChI=1S/C18H17NO5/c1-12-10-19(24-18(23-12)13-5-3-2-4-6-13)17(20)14-7-8-15-16(9-14)22-11-21-15/h2-9,12,18H,10-11H2,1H3 |
InChI Key |
TWRYOUCDCAUXJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(OC(O1)C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.